molecular formula C12H16N4S B2531456 4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione CAS No. 300395-56-6

4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione

Cat. No.: B2531456
CAS No.: 300395-56-6
M. Wt: 248.35
InChI Key: RCVYBFXLIOBVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(Dimethylamino)ethyl)amino)quinazoline-2(1H)-thione is a quinazoline derivative featuring a thione (C=S) group at position 2 and a substituted amino group at position 2. This compound belongs to a class of nitrogen- and sulfur-containing heterocycles known for their pharmacological relevance, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

4-[2-(dimethylamino)ethylamino]-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-16(2)8-7-13-11-9-5-3-4-6-10(9)14-12(17)15-11/h3-6H,7-8H2,1-2H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVYBFXLIOBVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC(=S)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione typically involves the reaction of 2-aminobenzonitrile with dimethylaminoethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline-2,4-dione derivatives, substituted quinazolines, and various functionalized quinazoline compounds .

Scientific Research Applications

4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 4

a. 4-Hydrazinoquinazoline-2(1H)-thione (Compound 17, )
  • Structure : Features a hydrazine (-NH-NH2) group at position 4.
  • Synthesis: Prepared via hydrazination of chloroquinolinethione or sulfide intermediates .
  • Comparison: Reactivity: The hydrazino group facilitates nucleophilic attacks, enabling further derivatization (e.g., azide formation). In contrast, the dimethylaminoethyl group in the target compound may stabilize charge interactions but limit direct reactivity. Stability: Hydrazines are prone to oxidation, whereas the tertiary amine in the target compound enhances stability under aerobic conditions.
b. 4-Phenylquinazoline-2(1H)-thione (CAS 63917-28-2, )
  • Structure : A phenyl group at position 4.
  • Comparison: Lipophilicity: The phenyl group increases hydrophobicity (logP ~3.5), while the dimethylaminoethyl substituent improves aqueous solubility due to its polar tertiary amine. Bioactivity: Aromatic substituents like phenyl are associated with π-π stacking in enzyme active sites, whereas the dimethylaminoethyl group may engage in cation-π or hydrogen-bonding interactions .

Core Modifications: Thione vs. Oxo Derivatives

a. 4-Methylene-2-oxo-3-phenyl-3,4-dihydro-2H-quinazolin-1-yl-acetic acid derivatives (Compounds 12–15, )
  • Structure : Replace the thione group with a ketone (C=O) and introduce additional moieties (e.g., thiazole, oxadiazole).
  • Comparison :
    • Electronic Effects : The thione group (C=S) in the target compound is a weaker electron-withdrawing group compared to C=O, altering resonance stabilization and tautomeric equilibria.
    • Spectral Data : Thione-containing compounds exhibit distinct IR absorptions near 1,600–1,700 cm⁻¹ for C=S stretching, whereas oxo derivatives show C=O peaks at ~1,650–1,750 cm⁻¹ .

Aminoethyl Substituents in Related Compounds

a. Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate ()
  • Physical Properties: The dimethylaminoethyl group in the target compound enhances solubility in polar aprotic solvents (e.g., DMSO), similar to its role in resin cements .

Data Tables: Structural and Physicochemical Comparisons

Compound Name Substituent at Position 4 Melting Point (°C) IR (C=S/C=O, cm⁻¹) Solubility (Polar Solvents) Reference
Target Compound (2-(Dimethylamino)ethyl)amino Not reported ~1,620 (C=S) High (DMSO, ethanol)
4-Hydrazinoquinazoline-2(1H)-thione Hydrazino (-NH-NH2) Not reported ~1,610 (C=S) Moderate (ethanol)
4-Phenylquinazoline-2(1H)-thione Phenyl Not reported ~1,630 (C=S) Low (benzene)
Compound 12 () Thiazol-4-yl hydrazide 190–192 1,617 (C=O) Low (dioxane)

Biological Activity

Overview

4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione is a member of the quinazoline family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an anticancer agent, antimicrobial agent, and enzyme inhibitor. The unique structure of this compound, featuring both a thione group and a dimethylaminoethyl side chain, enhances its reactivity and biological activity.

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of the Thione Group : The thione group is introduced via reaction with sulfurizing agents like phosphorus pentasulfide.
  • Attachment of the Dimethylaminoethyl Group : This final step involves nucleophilic substitution at the 4-position of the quinazoline core.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. For instance, compounds derived from quinazoline have shown significant activity against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves inhibition of key enzymes or receptors involved in tumor growth.

Table 1: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF7TBD
Quinazoline Derivative AA5490.096
Quinazoline Derivative BMCF72.09

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazolines are known to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown efficacy comparable to standard antibiotics, suggesting that modifications to the quinazoline structure can enhance its bioactivity.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
This compoundStaphylococcus aureusTBDTBD
Compound XEscherichia coli11 mm75 mg/mL
Compound YCandida albicans12 mm80 mg/mL

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The quinazoline core mimics natural substrates, allowing it to inhibit enzyme activities essential for cellular proliferation and survival.

Case Studies

  • Anticancer Study : In a recent investigation, a series of quinazoline derivatives were synthesized and screened for their anticancer properties. Among these, one derivative demonstrated an IC50 value of 0.096 μM against EGFR, indicating potent activity against breast cancer cell lines.
  • Antimicrobial Study : Another study focused on synthesizing quinazoline-based compounds and evaluating their antimicrobial efficacy against various pathogens. The results indicated that certain modifications led to enhanced inhibition zones compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione, and what critical reaction parameters require attention?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amines with carbonyl reagents, followed by thionation using phosphorus pentasulfide (P₂S₅). Key steps include:

  • Cyclization : Reaction of 2-aminobenzamide derivatives with acylating agents (e.g., ferrocenecarbonyl chloride) under basic conditions to form the quinazolinone scaffold .
  • Thionation : Treatment of the quinazolinone intermediate with P₂S₅ in anhydrous toluene at 80–100°C for 6–12 hours to replace the carbonyl oxygen with sulfur .
  • Critical Parameters : Moisture control during thionation, stoichiometric ratios of P₂S₅, and reaction temperature to avoid side products like sulfides or over-thionation.

Q. Which spectroscopic and crystallographic techniques are prioritized for structural validation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign proton environments (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm) and confirm regiochemistry of the thione group .
  • X-Ray Diffraction : Resolves bond lengths (C=S: ~1.68 Å) and confirms the planar quinazoline-thione geometry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 291.1234 for C₁₃H₁₈N₄S) .

Advanced Research Questions

Q. How can researchers design experiments to probe the electrochemical properties of this compound?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Perform in anhydrous acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte. Scan potentials between -1.5 V to +1.5 V (vs. Ag/AgCl) to identify redox events. The dimethylaminoethyl group may stabilize radical intermediates, shifting oxidation potentials .
  • DFT Calculations : Compare experimental redox potentials with computed HOMO/LUMO energies to localize electron transfer sites (e.g., sulfur in thione vs. nitrogen in the quinazoline ring) .

Q. What experimental strategies address contradictions in reported biological activities of quinazoline-thione derivatives?

  • Methodological Answer :

  • Purity Validation : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >95% purity, as impurities (e.g., unreacted starting materials) can skew bioactivity results .
  • Assay Standardization : Compare antimicrobial activity (MIC assays) across standardized bacterial strains (e.g., S. aureus ATCC 25923) under consistent inoculum sizes (1×10⁶ CFU/mL) and incubation times (18–24 hours) .
  • SAR Studies : Systematically modify substituents (e.g., replacing dimethylaminoethyl with piperazinyl groups) to isolate structure-activity relationships and resolve conflicting data .

Q. How does the dimethylaminoethyl side chain influence the compound’s solubility and pharmacokinetic properties?

  • Methodological Answer :

  • LogP Determination : Use shake-flask method (octanol/water partition) to measure lipophilicity. The dimethylaminoethyl group increases water solubility at physiological pH (pKa ~8.5) due to protonation .
  • Permeability Assays : Perform Caco-2 cell monolayer studies to evaluate intestinal absorption. Tertiary amines in the side chain may enhance passive diffusion .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in thionation efficiency across different studies?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR to track C=O to C=S conversion (disappearance of ~1700 cm⁻¹ carbonyl stretch) .
  • Side Product Identification : LC-MS can detect sulfides (m/z [M+32]⁺) from over-reduction, guiding adjustments in P₂S₅ stoichiometry or reaction time .

Tables for Key Data

Property Method Typical Result Reference
Melting PointDSC198–202°C (decomposes)
Redox Potential (E₁/₂)Cyclic Voltammetry+0.78 V (vs. Ag/AgCl)
Aqueous Solubility (pH 7.4)Shake-Flask12.5 mg/mL
Antimicrobial MIC (S. aureus)Broth Microdilution8 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.